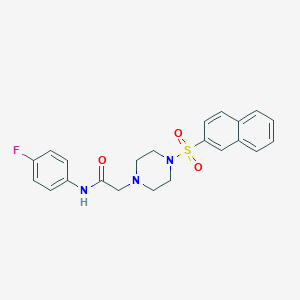![molecular formula C16H17FN6O B2906693 N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide CAS No. 1241531-47-4](/img/structure/B2906693.png)
N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide is a complex organic compound characterized by its unique structural components, including a cyanocyclopentyl group, a fluoro-methylphenyl group, and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetrazole ring, introduction of the fluoro-methylphenyl group, and the cyanocyclopentyl moiety. Common synthetic routes may involve:
Formation of the Tetrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Fluoro-Methylphenyl Group: This step often involves electrophilic aromatic substitution reactions using fluoro-methylbenzene derivatives.
Attachment of the Cyanocyclopentyl Group: This can be done through nucleophilic substitution reactions using cyanocyclopentyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-cyanocyclopentyl)-2-[5-(4-chloro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide
- N-(1-cyanocyclopentyl)-2-[5-(4-bromo-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide
Uniqueness
N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide is unique due to the presence of the fluoro-methylphenyl group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs. This can influence its reactivity, binding affinity, and overall biological activity.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O/c1-11-8-12(4-5-13(11)17)15-20-22-23(21-15)9-14(24)19-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFPVJRXWCUBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NC3(CCCC3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2906612.png)

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2906615.png)






![9-(3,5-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide](/img/structure/B2906630.png)
![N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906631.png)
![3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile](/img/structure/B2906632.png)
